molecular formula C5H8N2 B2710426 3,5-dimethyl-4H-pyrazole CAS No. 409320-89-4

3,5-dimethyl-4H-pyrazole

Cat. No. B2710426
M. Wt: 96.133
InChI Key: CPPSQIXSRHXMNX-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . This reaction gives 3,5-dimethylpyrazole with the release of 2 molecules of water . The synthesis process can be monitored using Fourier transform infrared (FT-IR) spectroscopy .


Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole has been studied using both experimental and theoretical vibrational spectra . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles, including 3,5-dimethylpyrazole, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Halogenation and Chemical Synthesis

3,5-dimethyl-4H-pyrazole has been utilized in the field of chemical synthesis, particularly in halogenation processes. A study by Stefani et al. (2005) describes a method for the halogenation of 3,5-dimethyl pyrazoles using ultrasound irradiation and N-halosuccinimides, which resulted in the synthesis of 4-halo-3,5-dimethyl pyrazoles with good yields and short reaction times (Stefani et al., 2005).

Coordination Chemistry and Complex Formation

In coordination chemistry, 3,5-dimethyl-4H-pyrazole plays a role in forming complexes with metals. Cui et al. (2005) reported the formation of diorganotin(IV) derivatives with 3,5-dimethyl-4-(4′-pyridyl)pyrazole, demonstrating its utility in synthesizing metal coordination polymers (Cui et al., 2005).

Kinetic Studies and Ultrasound Irradiation

Wang et al. (2015) conducted a kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole. This research highlights the use of 3,5-dimethyl pyrazole in reaction kinetics, especially under conditions of phase transfer catalysis and ultrasonic irradiation (Wang et al., 2015).

Antioxidant Activities

Karrouchi et al. (2019) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and evaluated their in vitro antioxidant activities. This study underscores the potential of 3,5-dimethyl-4H-pyrazole derivatives in pharmacology, particularly as antioxidants (Karrouchi et al., 2019).

Synthesis Mechanism Study

Li et al. (2014) utilized Fourier transform infrared (FT-IR) spectroscopy to monitor the synthesis process of 4-amino-3,5-dimethyl pyrazole. This research offers insights into the synthesis mechanisms and chemical behavior of 3,5-dimethyl-4H-pyrazole derivatives (Li et al., 2014).

Antibacterial and DNA Photocleavage Activities

Sharma et al. (2020) studied the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes, revealing significant antibacterial and DNA photocleavage activities. This highlights the application of 3,5-dimethyl-4H-pyrazole in the development of bioactive compounds (Sharma et al., 2020).

Catalytic Activities and Electronic Structure Tuning

Bustos et al. (2018) synthesized a family of compounds containing the pyrazole core and assessed their anticancer activity. The study demonstrates the ability to tune the molecular/electronic structure of pyrazole-based compounds for specific applications, such as in pharmacology (Bustos et al., 2018).

Safety And Hazards

3,5-Dimethylpyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure . Personal protective equipment should be worn when handling this compound .

Future Directions

Pyrazoles, including 3,5-dimethylpyrazole, continue to be a focus of research due to their wide range of applications and their role as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques, biological activity, and potential applications of pyrazole derivatives .

properties

IUPAC Name

3,5-dimethyl-4H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPSQIXSRHXMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4H-pyrazole

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